molecular formula C13H24N2O B1420269 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one CAS No. 859522-16-0

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one

Cat. No. B1420269
M. Wt: 224.34 g/mol
InChI Key: BJGYWOUKGDTANQ-UHFFFAOYSA-N
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Description

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one is a chemical compound . It has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.


Molecular Structure Analysis

The molecular structure of 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one consists of a piperidine ring attached to a cyclohexylamine group and an ethanone group .

Scientific Research Applications

Synthesis and Pharmacological Properties

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one is involved in the synthesis of various pharmacologically significant compounds. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which include trihexyphenidyl, biperiden, and others, have been studied for their pharmacological properties (Vardanyan, 2018).

Synthesis and Characterization

The compound has been used in synthetic chemistry, particularly in the synthesis of complex molecules. For example, it was involved in the synthesis and spectroscopic characterization of certain compounds, with applications in cytotoxic studies and docking studies (Govindhan et al., 2017).

Application in Crown Ether Synthesis

It serves as a building block in the synthesis of functionalized crown ethers. The synthesis process is based on various chemical reactions, demonstrating the compound's versatility in organic synthesis (Nawrozkij et al., 2014).

Antibacterial Activity

Compounds containing 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one have been explored for their antibacterial properties. These studies involve synthesizing new compounds and testing their efficacy against bacteria (Merugu, Ramesh, & Sreenivasulu, 2010).

Cytotoxic Properties

This compound is also significant in the study of cytotoxins. Research has explored its potential in enhancing the potency of cytotoxins, with implications in cancer research (Das et al., 2011).

Microwave-Assisted Synthesis

It plays a role in microwave-assisted synthesis processes, particularly in creating new compounds with potential antibacterial activity. This highlights its utility in efficient, rapid synthesis methods (Merugu, Ramesh, & Sreenivasulu, 2010).

Reactivity Studies

Studies have also focused on its reactivity with various chemicals, providing insights into its chemical behavior and potential applications in different synthesis pathways (Orrego Hernandez et al., 2015).

properties

IUPAC Name

1-[4-(cyclohexylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11(16)15-9-7-13(8-10-15)14-12-5-3-2-4-6-12/h12-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYWOUKGDTANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655738
Record name 1-[4-(Cyclohexylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one

CAS RN

859522-16-0
Record name 1-[4-(Cyclohexylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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